molecular formula C5HCl2F3N2 B052786 2,4-Dichloro-5-(trifluoromethyl)pyrimidine CAS No. 3932-97-6

2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Cat. No. B052786
CAS RN: 3932-97-6
M. Wt: 216.97 g/mol
InChI Key: IDRUEHMBFUJKAK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a significant chemical compound with a broad range of applications in the field of chemistry due to its unique structure and properties. It serves as a core structure for synthesizing various derivatives with applications in material science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine derivatives involves various chemical pathways, including reactions with nitrogen-centered nucleophiles, which result in a mixture of products due to the steric influences and the activating effect of ring nitrogen. Efficient synthetic methodologies have been developed to synthesize polysubstituted pyrimidine derivatives that are regioselective (Parks et al., 2008).

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine derivatives has been characterized by various spectroscopic methods and crystallography, revealing their planar conformation except for the F atoms, and the presence of π···π and C-H···O interactions in their solid-state structure, contributing to their stability and reactivity (Bunker et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dichloro-5-(trifluoromethyl)pyrimidine include nucleophilic aromatic substitution processes that are influenced by the activating effect of ring nitrogen and the steric effects of the chlorine atom. These reactions are key to developing functionalized pyrimidine systems, although they may require purification steps to achieve desired regioselectivity (Parks et al., 2008).

Scientific Research Applications

  • Chemical Synthesis and Isomer Optimization :

    • Selective addition of amines to 2,4-dichloro-5-trifluoromethylpyrimidine can be induced by Lewis acids, allowing the preparation of a variety of 2,4-diaminopyrimidine systems. The use of Lewis acids enhances the selectivity for the desired isomers (Richter et al., 2013).
  • Structural Analysis :

    • The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole led to structural isomers that were identified and characterized. This helps in understanding the substitution patterns and the effects of different groups on the pyrimidine ring (Bunker et al., 2010).
  • Metal-Bearing and Trifluoromethyl Substitution :

    • Pyrimidyllithium species stabilized by electron-withdrawing substituents like trifluoromethyl and halogens have been utilized to produce various carboxylic acids and other derivatives with high yields (Schlosser et al., 2006).
  • Fluorous Synthesis :

    • The fluorous synthesis technique using 2,4-dichloro-5-(trifluoromethyl)pyrimidine allows the creation of disubstituted pyrimidines with potential applications in purification and pharmaceutical development (Zhang, 2003).
  • Pharmacological Research :

    • Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives have shown promising results, indicating the potential of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in drug development (Aksinenko et al., 2016).

Safety And Hazards

This compound is classified as Acute Tox. 2 Oral - Eye Irrit. 2 . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

“2,4-Dichloro-5-(trifluoromethyl)pyrimidine” has been the subject of recent research due to its unique anticancer mechanism . It has been widely used in the treatment of various cancers, achieving significant therapeutic effects . Research into its use, both alone and in combination with other drugs, as well as modifications to its chemical structure, is ongoing and highly regarded .

properties

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRUEHMBFUJKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382283
Record name 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
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Molecular Weight

216.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(trifluoromethyl)pyrimidine

CAS RN

3932-97-6
Record name 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
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Record name 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
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Record name 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
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Record name 2,4-dichloro-5-(trifluoromethyl)pyrimidine
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Synthesis routes and methods

Procedure details

5-Trifluoromethyluracil (250 g, 1.39 mol) and phosphorous oxychloride (655 mL, 6.94 mol, 5 equiv) were charged to a 3 L 4-neck flask equipped with overhead stirrer, a reflux condenser, an addition funnel and an internal thermocouple. The contents were maintained under a nitrogen atmosphere as concentrated phosphoric acid (85 wt %, 9.5 mL, 0.1 equiv) was added in one portion to the slurry, resulting in a moderate exotherm. Diisopropylethylamine (245 mL, 1.39 mol, 1 equiv) was then added dropwise over 15 min at such a rate that the internal temperature of the reaction reached 85-90° C. by the end of the addition. By the end of the amine addition the reaction mixture was a homogenous light-orange solution. Heating was initiated and the orange solution was maintained at 100° C. for 20 h, at which time HPLC analysis of the reaction mixture indicated that the starting material was consumed. External heating was removed and the contents of the flask were cooled to 40° C. and then added dropwise to a cooled mixture of 3N HCl (5 L, 10 equiv) and diethyl ether (2 L) keeping the temperature of the quench pot between 10 and 15° C. The layers were separated, and the aqueous layer was extracted once with ether (1 L). The combined organic layers were combined, washed with water until the washes were neutral (5×1.5 L washes), dried with MgSO4 and concentrated to provide 288 g (95% yield) of a light yellow-orange oil of 96% purity (HPLC). This material can be further purified by distillation (bp 109° C. at 79 mmHg).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
655 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
245 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
KD Bunker, C Moore, CL Palmer… - … Section E: Structure …, 2010 - scripts.iucr.org
The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole gave two structural isomers in a 1:1 ratio that were separable by chromatography. The title compound, …
Number of citations: 1 scripts.iucr.org
DT Richter, JC Kath, MJ Luzzio, N Keene, MA Berliner… - Tetrahedron …, 2013 - Elsevier
A variety of 2,4-diamino-pyrimidine systems can be prepared from the corresponding 2,4-dichloro-pyrimidine by sequential addition of two amines, the first adding selectively to the 4-…
Number of citations: 19 www.sciencedirect.com
ML Curtin, HR Heyman, RR Frey, PA Marcotte… - Bioorganic & medicinal …, 2012 - Elsevier
In an effort to identify kinase inhibitors with dual KDR/Aurora B activity and improved aqueous solubility compared to the Abbott dual inhibitor ABT-348, a series of novel pyrazole …
Number of citations: 27 www.sciencedirect.com
U Lücking, R Jautelat, M Krüger, T Brumby… - …, 2013 - Wiley Online Library
Lead optimization of a high‐throughput screening hit led to the rapid identification of aminopyrimidine ZK 304709, a multitargeted CDK and VEGF‐R inhibitor that displayed a promising …
H Diringer, TA Khwaja… - Journal of Medicinal …, 1970 - ACS Publications
Fluorinated Pyrimidines. XXXVI. Synthesis of Some 2,4-Substituted 5-Trifluoromethylpyrimidines1 Page 1 January 1970 22), [ ]4„„ +1900, [ ]3i7 +4350, [ ]2,9 -890, [ ]253 +1580, [ ]242 +…
Number of citations: 3 pubs.acs.org
DP Walker, FC Bi, AS Kalgutkar, JN Bauman… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and SAR for a series of diaminopyrimidines as PYK2 inhibitors are described. Using a combination of library and traditional medicinal chemistry techniques, a FAK-…
Number of citations: 59 www.sciencedirect.com
MP Mertes - Journal of Medicinal Chemistry, 1970 - ACS Publications
3a, a anomer b. ß anomer yield for the sequence from la. The uv spectra of 4 and 5 are consistent with an N-substituted 2-pyridone. Equilibration from the furanose to the pyranose …
Number of citations: 11 pubs.acs.org
Y Wang, W Huang, M Xin, P Chen, L Gui, X Zhao… - Bioorganic & Medicinal …, 2017 - Elsevier
Janus kinases inhibitor is considered to have therapeutic potential for the treatment of oncology and immune-inflammatory diseases. Two series of 4-(2-benzofuranyl)pyrimidin-2-amine …
Number of citations: 13 www.sciencedirect.com
L Yan, Q Wang, L Liu, Y Le - Journal of Enzyme Inhibition and …, 2022 - Taylor & Francis
This paper described our efforts to develop dianilinopyrimidines as novel EGFR inhibitors. All the target compounds were tested for inhibitory effects against wild type EGFR (EGFR wt ) …
Number of citations: 9 www.tandfonline.com
S Wang, RH Zhang, H Zhang, YC Wang, D Yang… - European Journal of …, 2021 - Elsevier
A series of 2,4-diamino pyrimidine (DAPY) derivatives were designed, synthesized, and evaluated as inhibitors of focal adhesion kinase (FAK) with antitumor and anti-angiogenesis …
Number of citations: 16 www.sciencedirect.com

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